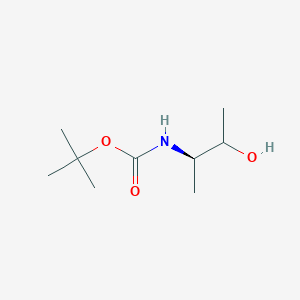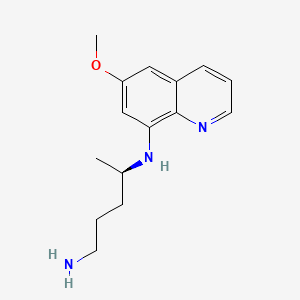
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one is an organic compound with the molecular formula C9H7FO2. It is a derivative of isochromanone, featuring a fluorine atom at the 8th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the reaction of phenolic compounds with cyclic ketones. Another method includes the oxidation of isochroman derivatives . The reaction conditions typically involve the use of organic solvents such as ethanol or methanol and may require catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted isochromanones .
Aplicaciones Científicas De Investigación
8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
8-fluoro-3,4-dihydro-1H-2-benzopyran-1,3-dione: This compound is similar in structure but contains an additional carbonyl group at the 3rd position.
3,4-dihydro-1H-2-benzopyran-1-one: Lacks the fluorine atom, making it less reactive compared to 8-fluoro-3,4-dihydro-1H-2-benzopyran-1-one.
8-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one: Contains a hydroxyl group instead of a fluorine atom, altering its chemical properties and reactivity.
Uniqueness
The presence of the fluorine atom in this compound makes it unique compared to its analogs. Fluorine’s high electronegativity and small size significantly influence the compound’s reactivity, stability, and potential biological activities .
Propiedades
Fórmula molecular |
C9H7FO2 |
|---|---|
Peso molecular |
166.15 g/mol |
Nombre IUPAC |
8-fluoro-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C9H7FO2/c10-7-3-1-2-6-4-5-12-9(11)8(6)7/h1-3H,4-5H2 |
Clave InChI |
YSBIDSQIIGYXCX-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=O)C2=C1C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


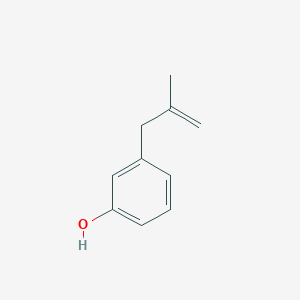
![N-[1-(4-Ethyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B13903303.png)
![1-(6-Methoxypyridin-2-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13903306.png)
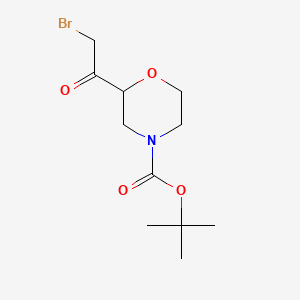
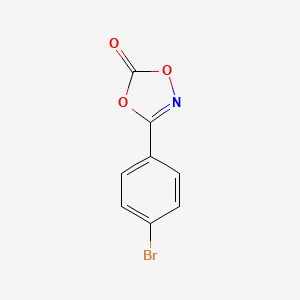

![Sodium 6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13903331.png)

![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylphenol](/img/structure/B13903346.png)

![5-bromo-7-chloro-1H-benzo[d][1,2,3]triazole](/img/structure/B13903348.png)
